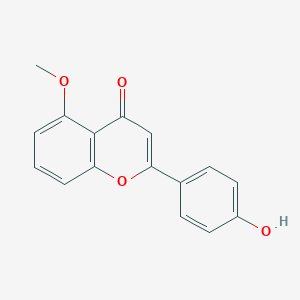
6-(2-Hydroxyethyl)nicotinonitrile
Übersicht
Beschreibung
6-(2-Hydroxyethyl)nicotinonitrile, also known as 6-HEN, is a chemical compound that belongs to the class of nicotinonitriles. It is a potential drug candidate with a wide range of applications in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxyethyl)nicotinonitrile involves the activation of the Nrf2/ARE pathway, which is a key regulator of cellular defense against oxidative stress. The compound acts as an antioxidant and promotes the expression of genes involved in the cellular defense mechanism. In addition, it has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemische Und Physiologische Effekte
6-(2-Hydroxyethyl)nicotinonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. In addition, it has been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Hydroxyethyl)nicotinonitrile in lab experiments include its high purity, low toxicity, and wide range of potential applications. However, the limitations of using 6-(2-Hydroxyethyl)nicotinonitrile include its limited solubility, which can make it difficult to administer in certain experiments, and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-Hydroxyethyl)nicotinonitrile. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, the compound's potential use as a diagnostic tool for cancer and other diseases should be further explored. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxyethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. In addition, it has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
6-(2-hydroxyethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNGBPRSACNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)nicotinonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)



![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

